molecular formula C11H12F2O B7983991 trans-2-(3,4-Difluorophenyl)cyclopentanol

trans-2-(3,4-Difluorophenyl)cyclopentanol

Cat. No.: B7983991
M. Wt: 198.21 g/mol
InChI Key: OATAHLJIXRYLOI-GZMMTYOYSA-N
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Description

trans-2-(3,4-Difluorophenyl)cyclopentanol is a chiral compound featuring a cyclopentane ring substituted with a 3,4-difluorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(3,4-Difluorophenyl)cyclopentanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 3,4-difluorobenzene.

    Grignard Reaction: A Grignard reagent is prepared from 3,4-difluorobromobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclopentanone to form the corresponding alcohol.

    Chiral Resolution: The racemic mixture obtained from the Grignard reaction is subjected to chiral resolution using a suitable chiral agent to isolate the (1R,2S) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

trans-2-(3,4-Difluorophenyl)cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the cyclopentane derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

trans-2-(3,4-Difluorophenyl)cyclopentanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-2-(3,4-Difluorophenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the difluorophenyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-5-nitrobenzamide
  • 1,2-Difluoro-3-nitrobenzene
  • 2,4-Difluoronitrobenzene
  • 2,5-Difluoronitrobenzene
  • 3,5-Difluoronitrobenzene

Uniqueness

trans-2-(3,4-Difluorophenyl)cyclopentanol is unique due to its chiral nature and the presence of both a cyclopentane ring and a difluorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R,2S)-2-(3,4-difluorophenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8,11,14H,1-3H2/t8-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATAHLJIXRYLOI-GZMMTYOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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